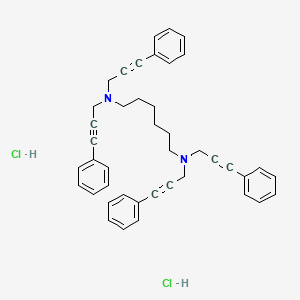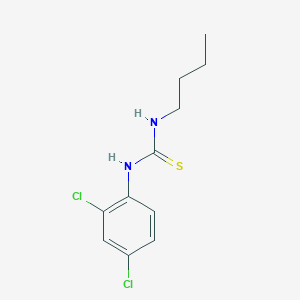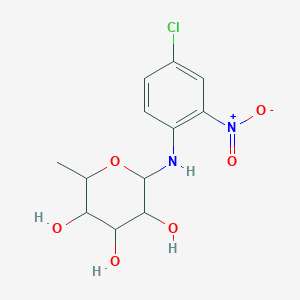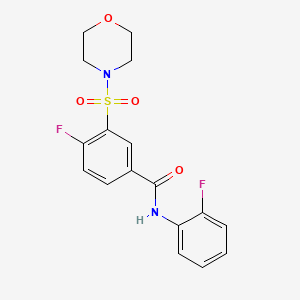
N,N,N',N'-tetrakis(3-phenyl-2-propyn-1-yl)-1,6-hexanediamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,N',N'-tetrakis(3-phenyl-2-propyn-1-yl)-1,6-hexanediamine dihydrochloride, also known as TPPTS, is a chemical compound that has been extensively studied for its applications in various scientific fields. TPPTS is a tetradentate ligand that is commonly used in coordination chemistry, catalysis, and materials science.
科学的研究の応用
N,N,N',N'-tetrakis(3-phenyl-2-propyn-1-yl)-1,6-hexanediamine dihydrochloride has been extensively studied for its applications in various scientific fields. In coordination chemistry, N,N,N',N'-tetrakis(3-phenyl-2-propyn-1-yl)-1,6-hexanediamine dihydrochloride is commonly used as a ligand for the synthesis of metal complexes. The tetradentate nature of N,N,N',N'-tetrakis(3-phenyl-2-propyn-1-yl)-1,6-hexanediamine dihydrochloride allows for the formation of stable and well-defined metal complexes, which have been used in catalysis, materials science, and bioinorganic chemistry.
In catalysis, N,N,N',N'-tetrakis(3-phenyl-2-propyn-1-yl)-1,6-hexanediamine dihydrochloride has been used as a ligand for the synthesis of homogeneous catalysts for various reactions, including hydrogenation, cross-coupling, and oxidation. N,N,N',N'-tetrakis(3-phenyl-2-propyn-1-yl)-1,6-hexanediamine dihydrochloride-based catalysts have shown high activity, selectivity, and stability, making them attractive for industrial applications.
In materials science, N,N,N',N'-tetrakis(3-phenyl-2-propyn-1-yl)-1,6-hexanediamine dihydrochloride has been used as a ligand for the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials that have applications in gas storage, separation, and catalysis. N,N,N',N'-tetrakis(3-phenyl-2-propyn-1-yl)-1,6-hexanediamine dihydrochloride-based MOFs have shown high surface area, tunable pore size, and high stability, making them attractive for various applications.
作用機序
The mechanism of action of N,N,N',N'-tetrakis(3-phenyl-2-propyn-1-yl)-1,6-hexanediamine dihydrochloride is complex and depends on the specific application. In coordination chemistry, N,N,N',N'-tetrakis(3-phenyl-2-propyn-1-yl)-1,6-hexanediamine dihydrochloride acts as a tetradentate ligand, coordinating to metal ions to form stable and well-defined metal complexes. The coordination of N,N,N',N'-tetrakis(3-phenyl-2-propyn-1-yl)-1,6-hexanediamine dihydrochloride to metal ions can affect the reactivity, selectivity, and stability of the resulting metal complexes.
In catalysis, N,N,N',N'-tetrakis(3-phenyl-2-propyn-1-yl)-1,6-hexanediamine dihydrochloride-based catalysts can undergo various mechanisms, including oxidative addition, reductive elimination, and transmetalation. The specific mechanism depends on the reaction and the metal complex used.
In materials science, N,N,N',N'-tetrakis(3-phenyl-2-propyn-1-yl)-1,6-hexanediamine dihydrochloride-based MOFs can undergo various mechanisms, including adsorption, desorption, and diffusion. The specific mechanism depends on the pore size, surface area, and chemical environment of the MOF.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of N,N,N',N'-tetrakis(3-phenyl-2-propyn-1-yl)-1,6-hexanediamine dihydrochloride. However, some studies have shown that N,N,N',N'-tetrakis(3-phenyl-2-propyn-1-yl)-1,6-hexanediamine dihydrochloride-based metal complexes can have cytotoxic effects on cancer cells. N,N,N',N'-tetrakis(3-phenyl-2-propyn-1-yl)-1,6-hexanediamine dihydrochloride-based MOFs have also shown potential for drug delivery and imaging applications.
実験室実験の利点と制限
N,N,N',N'-tetrakis(3-phenyl-2-propyn-1-yl)-1,6-hexanediamine dihydrochloride has several advantages for lab experiments, including its tetradentate nature, which allows for the formation of stable and well-defined metal complexes. N,N,N',N'-tetrakis(3-phenyl-2-propyn-1-yl)-1,6-hexanediamine dihydrochloride-based catalysts and MOFs have also shown high activity, selectivity, and stability, making them attractive for various applications.
However, N,N,N',N'-tetrakis(3-phenyl-2-propyn-1-yl)-1,6-hexanediamine dihydrochloride also has some limitations for lab experiments. The synthesis of N,N,N',N'-tetrakis(3-phenyl-2-propyn-1-yl)-1,6-hexanediamine dihydrochloride is complex and involves several steps, which can be time-consuming and challenging. N,N,N',N'-tetrakis(3-phenyl-2-propyn-1-yl)-1,6-hexanediamine dihydrochloride can also be expensive and difficult to handle, requiring specialized equipment and expertise.
将来の方向性
For the study of N,N,N',N'-tetrakis(3-phenyl-2-propyn-1-yl)-1,6-hexanediamine dihydrochloride include the development of new ligands, catalysts, and MOFs for various applications.
合成法
The synthesis of N,N,N',N'-tetrakis(3-phenyl-2-propyn-1-yl)-1,6-hexanediamine dihydrochloride involves a multi-step process that begins with the reaction of 1,6-hexanediamine with propargyl bromide to form N-(3-bromoprop-2-yn-1-yl)hexane-1,6-diamine. This intermediate is then reacted with phenylacetylene in the presence of copper(I) iodide to form N,N-bis(3-phenyl-2-propyn-1-yl)hexane-1,6-diamine. Finally, the tetradentate ligand N,N,N',N'-tetrakis(3-phenyl-2-propyn-1-yl)-1,6-hexanediamine dihydrochloride is obtained by reacting N,N-bis(3-phenyl-2-propyn-1-yl)hexane-1,6-diamine with hydrochloric acid.
特性
IUPAC Name |
N,N,N',N'-tetrakis(3-phenylprop-2-ynyl)hexane-1,6-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H40N2.2ClH/c1(15-33-43(35-17-29-39-21-7-3-8-22-39)36-18-30-40-23-9-4-10-24-40)2-16-34-44(37-19-31-41-25-11-5-12-26-41)38-20-32-42-27-13-6-14-28-42;;/h3-14,21-28H,1-2,15-16,33-38H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHHWJRMDFKPAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CCN(CCCCCCN(CC#CC2=CC=CC=C2)CC#CC3=CC=CC=C3)CC#CC4=CC=CC=C4.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H42Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
645.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-6-chloro-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B5104129.png)
![N-cyclohexyl-2-[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5104132.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-methylbenzyl)piperazine oxalate](/img/structure/B5104137.png)


![1-[2-(3,4-dimethylphenoxy)butanoyl]-4-ethylpiperazine](/img/structure/B5104170.png)
![N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5104171.png)
![1-(4-methoxy-3-methylbenzyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5104176.png)
![6-(2-furyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5104190.png)
![(2,5-dimethoxybenzyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B5104196.png)
![2,7-diamino-5'-bromo-2'-oxo-1',2'-dihydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B5104202.png)


![1-[3-(1,3-diphenyl-1H-pyrazol-4-yl)acryloyl]piperidine](/img/structure/B5104232.png)